3-[3-(Methylamino)piperidin-1-yl]butanoic acid
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Overview
Description
3-[3-(Methylamino)piperidin-1-yl]butanoic acid is a chemical compound with the molecular formula C10H20N2O2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Methylamino)piperidin-1-yl]butanoic acid typically involves the reaction of piperidine derivatives with butanoic acid derivatives under specific conditions. One common method involves the alkylation of piperidine with a suitable butanoic acid derivative, followed by methylation of the resulting intermediate. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like palladium on carbon.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
3-[3-(Methylamino)piperidin-1-yl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or hydroxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halides or hydroxides in polar solvents like water or dimethyl sulfoxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Halogenated or hydroxylated derivatives.
Scientific Research Applications
3-[3-(Methylamino)piperidin-1-yl]butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of 3-[3-(Methylamino)piperidin-1-yl]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to neurotransmitter receptors in the brain, affecting neuronal signaling and potentially offering therapeutic benefits for neurological conditions.
Comparison with Similar Compounds
Similar Compounds
- 3-[3-(Amino)piperidin-1-yl]butanoic acid
- 3-[3-(Ethylamino)piperidin-1-yl]butanoic acid
- 3-[3-(Dimethylamino)piperidin-1-yl]butanoic acid
Uniqueness
3-[3-(Methylamino)piperidin-1-yl]butanoic acid is unique due to its specific methylamino substitution, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable tool in research and development.
Properties
IUPAC Name |
3-[3-(methylamino)piperidin-1-yl]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-8(6-10(13)14)12-5-3-4-9(7-12)11-2/h8-9,11H,3-7H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLHDEGHFFRXDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)N1CCCC(C1)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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